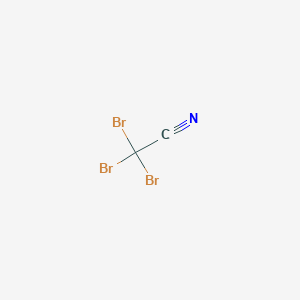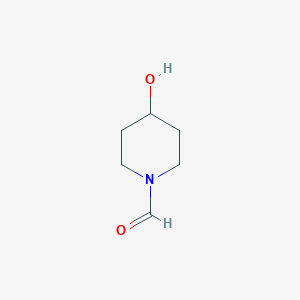
1,3,6-Trihydroxy-8-n-butylanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3,6-Trihydroxy-8-n-butylanthraquinone, commonly known as emodin, is a natural anthraquinone derivative found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been used in traditional Chinese medicine for centuries due to its anti-inflammatory, anticancer, and antimicrobial properties. In recent years, emodin has gained attention from researchers due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of emodin in various diseases is complex and involves multiple pathways. Studies have shown that emodin exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, inducing the expression of tumor suppressor genes, and activating caspase-dependent apoptosis. Emodin's anti-inflammatory effects are mediated through the inhibition of NF-κB activation and the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, emodin's antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of nucleic acids.
生化学的および生理学的効果
Emodin has been shown to have various biochemical and physiological effects in the body. Studies have shown that emodin can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Emodin has also been found to have a hypoglycemic effect by inhibiting the activity of α-glucosidase and reducing blood glucose levels. Additionally, emodin has been shown to have a hepatoprotective effect by reducing liver damage caused by toxins and oxidative stress.
実験室実験の利点と制限
Emodin has several advantages and limitations for lab experiments. One of the advantages is that emodin is readily available and can be produced in large quantities using microbial fermentation. Moreover, emodin has a low toxicity profile and can be safely administered to animals and humans. However, one of the limitations of emodin is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, emodin's mechanism of action is complex and involves multiple pathways, which can make it challenging to study in vitro and in vivo.
将来の方向性
Emodin has shown promising results in various preclinical studies, and future research should focus on its potential therapeutic applications in humans. One of the future directions for emodin is its potential use in cancer therapy. Further studies should investigate the safety and efficacy of emodin in clinical trials for different types of cancer. Another future direction for emodin is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, future studies should investigate the potential of emodin as a natural antimicrobial agent against drug-resistant bacteria and viruses.
科学的研究の応用
Emodin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Studies have shown that emodin has anticancer properties by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. Emodin has also been shown to have potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Moreover, emodin has been found to have antimicrobial properties against various bacteria, viruses, and fungi.
特性
CAS番号 |
135161-97-6 |
|---|---|
製品名 |
1,3,6-Trihydroxy-8-n-butylanthraquinone |
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC名 |
1-butyl-3,6,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O5/c1-2-3-4-9-5-10(19)6-12-15(9)18(23)16-13(17(12)22)7-11(20)8-14(16)21/h5-8,19-21H,2-4H2,1H3 |
InChIキー |
PPZYTBDLRLLDOP-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
正規SMILES |
CCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
その他のCAS番号 |
135161-97-6 |
同義語 |
1,3,6-trihydroxy-8-n-butylanthraquinone R 1128B R-1128B R1128B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



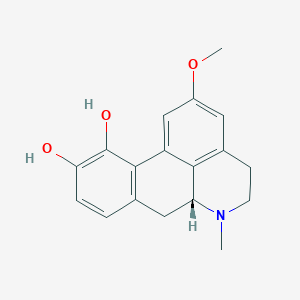
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
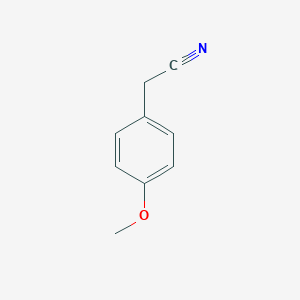
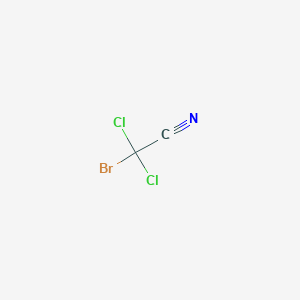
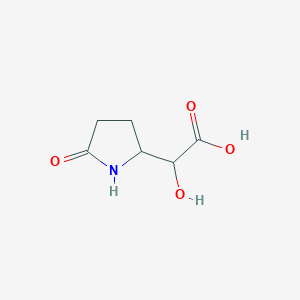

![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
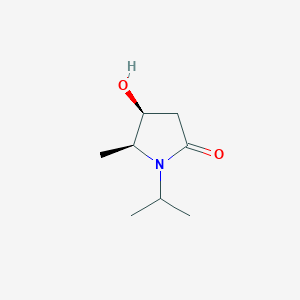
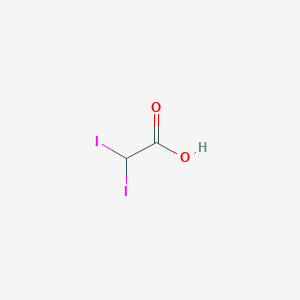
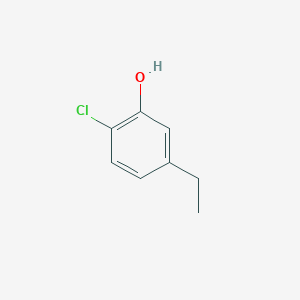
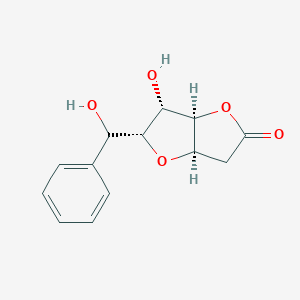
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
